4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide

Medicinal Chemistry Drug Design Pharmacophore Modeling

4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide (CAS 89879-96-9) is a synthetic, low-molecular-weight compound from the thiadiazole-benzenesulfonamide hybrid class. Its structure uniquely features an N-unsubstituted sulfonamide linker (-NH-SO2-) bridging a 4-methylphenyl (tosyl) group to the 3-position of a 5-phenyl-1,2,4-thiadiazole core.

Molecular Formula C15H13N3O2S2
Molecular Weight 331.4 g/mol
CAS No. 89879-96-9
Cat. No. B12931072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide
CAS89879-96-9
Molecular FormulaC15H13N3O2S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O2S2/c1-11-7-9-13(10-8-11)22(19,20)18-15-16-14(21-17-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18)
InChIKeyHPDSEIHULXTEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide (CAS 89879-96-9): Structural and Property Baseline for Procurement


4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide (CAS 89879-96-9) is a synthetic, low-molecular-weight compound from the thiadiazole-benzenesulfonamide hybrid class. Its structure uniquely features an N-unsubstituted sulfonamide linker (-NH-SO2-) bridging a 4-methylphenyl (tosyl) group to the 3-position of a 5-phenyl-1,2,4-thiadiazole core. This scaffold combines the recognized bioisosteric potential of 1,2,4-thiadiazoles with the zinc-binding pharmacophore of primary sulfonamides, positioning it as a candidate for carbonic anhydrase (CA) inhibition and antimicrobial research [REFS-1, REFS-2]. Its key physicochemical identifiers include a molecular weight of 331.41 g/mol and a topological polar surface area (tPSA) of 108.57 Ų .

Why 1,2,4-Thiadiazole-Benzenesulfonamide Hybrids Cannot Be Substituted Generically: The Critical Role of the N-H Linker


Generic substitution within this compound class fails due to the critical influence of the sulfonamide linker's substitution state on both molecular recognition and physicochemical properties. The target compound (CAS 89879-96-9) possesses a free sulfonamide N-H group, which serves as a hydrogen bond donor (HBD). This is fundamentally altered in its closest commercially available analog, N,4-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide (CAS 89879-97-0), where the hydrogen is replaced by a methyl group, eliminating HBD capability and increasing lipophilicity. Such a seemingly minor structural change is known to severely impact target binding affinity, isoform selectivity, and solubility in sulfonamide-based drug discovery programs, making indiscriminate interchange scientifically invalid without direct comparative data [1].

Quantitative Differentiation Guide for 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide (89879-96-9) Against Closest Analogs


Hydrogen Bond Donor Capacity vs. N-Methyl Analog (CAS 89879-97-0)

A core structural differentiator is the presence of a hydrogen bond donor (HBD) in the target compound, which is absent in its closest commercially available analog. The target compound (CAS 89879-96-9) has exactly 1 HBD, located at the sulfonamide nitrogen linking the tosyl and thiadiazole groups. In contrast, the N-methyl analog (CAS 89879-97-0) has 0 HBDs. This loss of HBD capacity is a critical factor in ligand-receptor interactions, especially for engaging zinc-coordinating sulfonamide pharmacophores in enzymes like carbonic anhydrases [1].

Medicinal Chemistry Drug Design Pharmacophore Modeling

Topological Polar Surface Area (tPSA) and Predicted Permeability vs. N-Methyl Analog

The topological polar surface area (tPSA) is a key determinant of membrane permeability and oral bioavailability. The target compound has a computed tPSA of 108.57 Ų, a value consistent with moderate cell permeability. While the exact tPSA for the N-methyl analog (CAS 89879-97-0) is not explicitly reported, the replacement of a polar N-H (contributing to PSA) with a non-polar N-CH3 group will reduce its PSA relative to the target compound. This shift results in a higher predicted lipophilicity for the analog, trading off target interaction potential for permeability—a key optimization vector in drug discovery .

ADME Prediction Drug-likeness Property-based Design

Unique Mesoionic Precursor Chemistry for Derivatization

The target compound's core structure can be viewed as a neutral analog of a specific class of meso-ionic compounds. Pioneering work by Newton, Ollis, and Wright (1984) described the synthesis of 1,2,4-thiadiazolium-3-tosylaminides, which are 1,3-dipolar meso-ionic heterocycles derived from the same structural framework. This paper establishes the chemical feasibility of transforming the target sulfonamide into a meso-ionic form, a transformation that is not possible with the N-methyl analog (CAS 89879-97-0) because the N-methyl group blocks deprotonation and subsequent charge delocalization required for meso-ionic formation. This unique position on the periphery of stable aromatic and meso-ionic forms makes the target compound a valuable starting material for synthesizing charge-modulated derivative libraries [1].

Synthetic Chemistry Derivative Libraries Mesoionic Compounds

Antifungal Activity Class-Level Potency: A Comparative Benchmark

Direct antifungal MIC data for the target compound is not available in literature. However, a benchmark for the 1,2,4-thiadiazole-benzenesulfonamide class is established by Camoutsis et al. (2010), who reported that a series of 13 related analogs exhibited significant activity against all tested micromycetes compared to the commercial fungicide bifonazole. This study demonstrated that the specific substitution pattern on the thiadiazole and sulfonamide groups strongly influenced activity, with the most potent analog featuring a methylpiperazine substituent [1]. Based on this class-level structure-activity relationship (SAR), the target compound—with its unique 5-phenyl and N-unsubstituted tosyl substitution—represents an unexplored combination of these activity-modulating features. It is therefore a distinct chemical probe for antifungal SAR expansion, rather than a simple analog of previously characterized compounds.

Antifungal Agents Drug Discovery Agricultural Chemistry

Best-Fit Application Scenarios for 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide (89879-96-9) Based on Quantitative Differentiation Evidence


Development of Targeted Carbonic Anhydrase Inhibitors Requiring Zinc-Binding Sulfonamides

Procurement of this compound is scientifically justified for CA inhibitor discovery programs where the sulfonamide N-H is a mandatory zinc-binding group. The evidence shows this compound uniquely provides an HBD at this position, unlike its N-methyl analog (CAS 89879-97-0) which cannot coordinate the catalytic zinc ion. This directly supports structure-based design for CA isoforms (I, II, IX, XII) implicated in glaucoma and cancer [1].

Synthesis of Charge-Modulated Mesoionic Compound Libraries

The target compound's free sulfonamide N-H makes it a direct synthetic precursor to 1,2,4-thiadiazolium-3-tosylaminides, a rare class of meso-ionic heterocycles. This chemical transformation is blocked in the N-methyl analog. Scientists requiring access to neutral and charged heterocyclic chemical space for biological screening should procure this specific derivative [2].

Expansion of Structure-Activity Relationship (SAR) in Antifungal Sulfonamide-Thiadiazoles

Bioactivity data for the target compound is pending, but it is a member of a validated antifungal class. Its specific 5-phenyl/N-unsubstituted-tosyl motif represents a unique and untested combination of substituents known to modulate potency against micromycetes. It is therefore a high-value, distinct probe for synthetic chemists building SAR libraries against pathogenic fungi, where previous class benchmarks have outperformed commercial fungicides like bifonazole [3].

Physicochemical Property Calibration for CNS Drug Discovery

With a measured tPSA of 108.57 Ų, this compound resides near the upper limit of the CNS-permeable property space. It serves as an excellent calibration tool for studying the impact of a single hydrogen bond donor on permeability and efflux ratios within a series, providing a direct comparator to more lipophilic analogs containing N-alkyl substitutions .

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